![molecular formula C10H16N2O5 B6967748 1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B6967748.png)
1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione is an organic compound with a complex structure that includes an imidazolidine ring substituted with hydroxyethoxy and propan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione typically involves the reaction of imidazolidine derivatives with hydroxyethoxy and propan-2-yl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The hydroxyethoxy and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound has a similar hydroxyethoxyethyl group but differs in the ring structure, which is a piperazine instead of an imidazolidine.
2-(2-Hydroxyethoxy)ethyl acetate: This compound shares the hydroxyethoxyethyl group but has an acetate functional group instead of the imidazolidine ring.
Uniqueness
1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and undergo diverse chemical transformations.
Eigenschaften
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-7(2)12-9(15)8(14)11(10(12)16)3-5-17-6-4-13/h7,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEKEBOTVLGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)N(C1=O)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide](/img/structure/B6967677.png)
![[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate](/img/structure/B6967679.png)

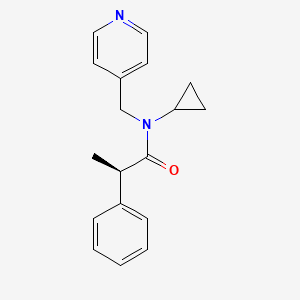
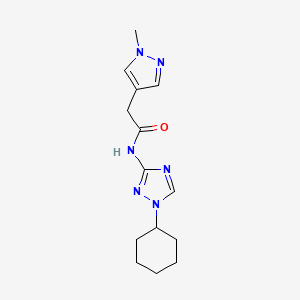
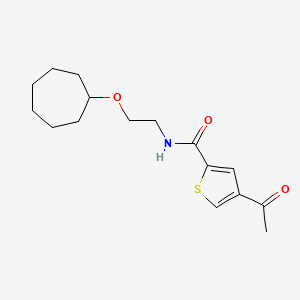
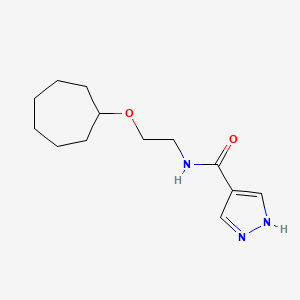
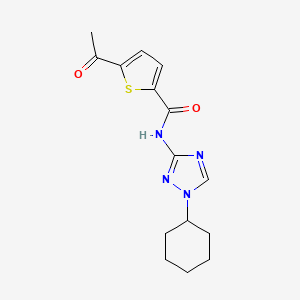
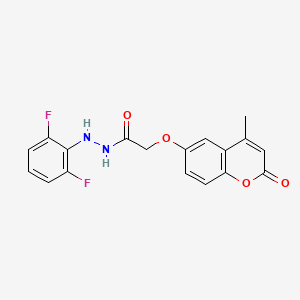
![2-[2-Fluoro-4-[(2-methyl-2,3-dihydro-1-benzofuran-3-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6967738.png)
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6967743.png)
![3-[(2-Chlorophenyl)methyl]-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B6967767.png)
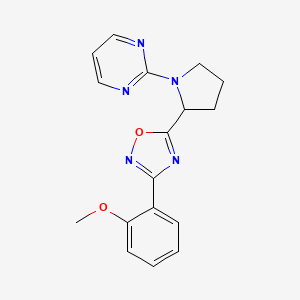
![N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6967785.png)
